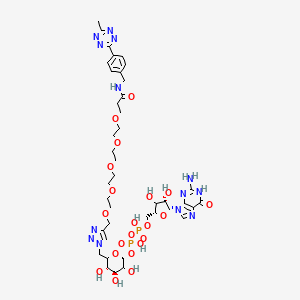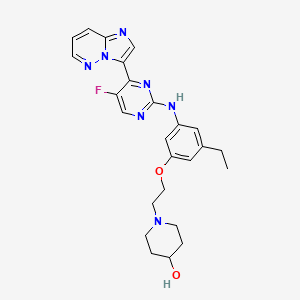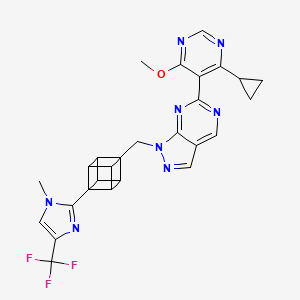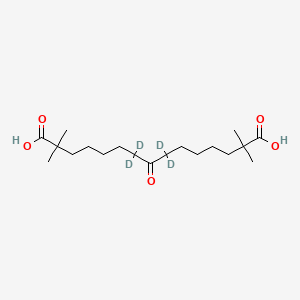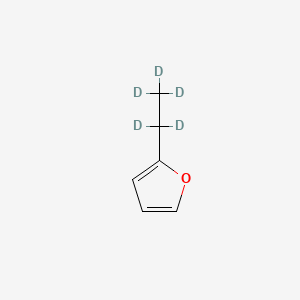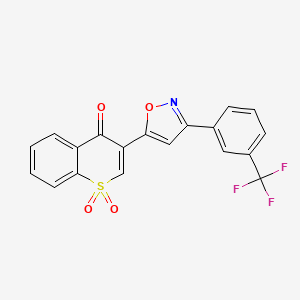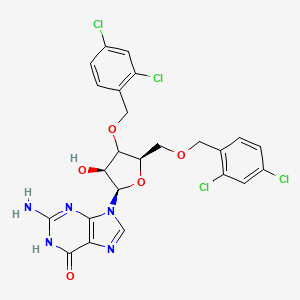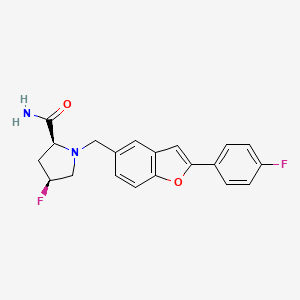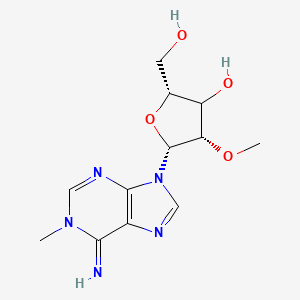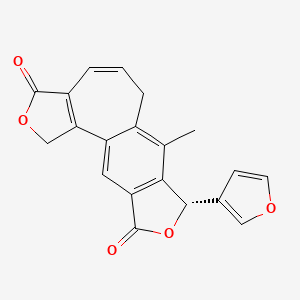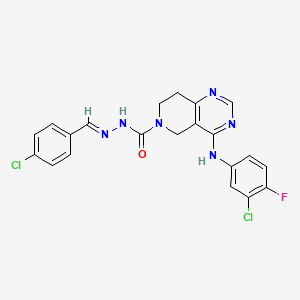
ATX inhibitor 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATX inhibitor 18 is a potent inhibitor of autotaxin, an enzyme that facilitates the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. This compound has shown significant potential in various therapeutic applications, particularly in the treatment of fibrosis and cancer .
Preparation Methods
The preparation of ATX inhibitor 18 involves several synthetic routes. One common method includes the use of aromatic heterocyclic compounds, which are synthesized through a series of reactions involving specific reagents and conditions . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ATX inhibitor 18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ATX inhibitor 18 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the enzymatic activity of autotaxin. In biology, it is used to investigate the role of lysophosphatidic acid in cell signaling pathways. In medicine, this compound has shown promise in the treatment of fibrosis, cancer, and other diseases associated with abnormal lysophosphatidic acid levels .
Mechanism of Action
The mechanism of action of ATX inhibitor 18 involves the inhibition of autotaxin, which prevents the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. This inhibition leads to a decrease in lysophosphatidic acid levels, which in turn affects various cellular processes such as proliferation, migration, and cytokine production. The molecular targets and pathways involved include the G protein-coupled receptors LPA1-6 .
Comparison with Similar Compounds
ATX inhibitor 18 is unique in its ability to inhibit autotaxin with high potency. Similar compounds include GLPG1690, BBT-877, and BLD-0409, which have also shown promise in clinical trials. this compound stands out due to its specific molecular structure and mechanism of action .
Properties
Molecular Formula |
C21H17Cl2FN6O |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-N-[(E)-(4-chlorophenyl)methylideneamino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H17Cl2FN6O/c22-14-3-1-13(2-4-14)10-27-29-21(31)30-8-7-19-16(11-30)20(26-12-25-19)28-15-5-6-18(24)17(23)9-15/h1-6,9-10,12H,7-8,11H2,(H,29,31)(H,25,26,28)/b27-10+ |
InChI Key |
ARXKMGRNHJWHRP-YPXUMCKCSA-N |
Isomeric SMILES |
C1CN(CC2=C1N=CN=C2NC3=CC(=C(C=C3)F)Cl)C(=O)N/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CC2=C1N=CN=C2NC3=CC(=C(C=C3)F)Cl)C(=O)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


